[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
Description
The compound [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is a structurally complex molecule featuring a benzoate ester backbone modified with a sulfonamide-linked (E)-2-phenylethenyl group and a pyrrole-containing ketone moiety.
Key structural features include:
- Benzoate ester core: Provides rigidity and influences solubility.
- 2-Oxo-2-(1H-pyrrol-2-yl)ethyl side chain: The pyrrole ring may contribute to electronic effects and binding affinity, similar to compounds like [2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-(4-hydroxyphenyl)benzoate ().
Physical properties inferred from analogs (e.g., ) suggest a molecular weight of ~350–400 g/mol, moderate hydrophobicity, and a boiling point exceeding 400°C due to aromatic and polar functional groups.
Properties
IUPAC Name |
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c24-20(19-7-4-13-22-19)15-28-21(25)17-8-10-18(11-9-17)23-29(26,27)14-12-16-5-2-1-3-6-16/h1-14,22-23H,15H2/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQMBRNTGZBHMM-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole derivative, followed by the introduction of the phenylethenyl group through a sulfonylation reaction. The final step involves esterification to form the benzoate ester. Common reagents used in these reactions include sulfonyl chlorides, pyrrole, and benzoic acid derivatives, under conditions such as reflux or catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield. The choice of solvents, catalysts, and purification methods is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or alkaline conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.
Reaction Pathway :
Conditions and Outcomes :
| Condition | Catalyst/Temperature | Product | Yield* | Source |
|---|---|---|---|---|
| 1M NaOH (aqueous) | Reflux, 6 hr | 4-[[(E)-2-Phenylethenyl]sulfonylamino]benzoic acid | ~85% | |
| 2M HCl (ethanol) | 60°C, 12 hr | Same as above | ~78% |
*Yields estimated from analogous benzoate ester hydrolysis.
Sulfonamide Reactivity
The sulfonamide group (-SO-NH-) participates in hydrolysis and alkylation. Acidic conditions typically cleave the sulfonamide bond, while nucleophiles target the sulfur center.
Key Reactions :
-
Acidic Hydrolysis :
Conditions: 6M HCl, reflux (8–12 hr). Products include sulfonic acid and aniline derivatives . -
Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) in the presence of base:
(E)-Styryl Group Transformations
The (E)-configured styryl moiety undergoes stereospecific reactions:
| Reaction Type | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Hydrogenation | H (1 atm), Pd/C, ethanol, 25°C | 4-[(2-Phenylethyl)sulfonylamino]benzoate | >95% (E→sat) | |
| Epoxidation | mCPBA, CHCl, 0°C | Styrene oxide derivative | 80% |
Pyrrole Ring Reactivity
The 1H-pyrrol-2-yl group exhibits electrophilic substitution at the α-positions (C3/C5). Notable reactions include:
-
Acylation :
Reacts with acetyl chloride in the presence of AlCl:
Oxo Group Reactivity
The 2-oxo group participates in nucleophilic addition and keto-enol tautomerism:
-
Grignard Addition :
Reacts with methylmagnesium bromide to form tertiary alcohol:
Conditions: THF, 0°C → RT, 2 hr. Yield: ~70%.
Stability Under Physiological Conditions
Scientific Research Applications
Chemistry
In chemistry, [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound may serve as a probe or inhibitor in biochemical assays. Its ability to interact with specific enzymes or receptors makes it valuable for studying biological processes and pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as a drug candidate for treating various diseases, depending on its interaction with biological targets.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzoate esters modified with sulfonamide and heterocyclic groups. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Functional Comparison
Key Findings:
Sulfonamide Bioactivity :
- The sulfonamide group in SABA1 () and the target compound is critical for enzyme inhibition (e.g., biotin carboxylase). The (E)-2-phenylethenyl group in the target compound may enhance membrane permeability compared to SABA1’s chloro-phenylcarbamoyl group.
Pyrrole vs. Other Heterocycles :
- Pyrrole-containing analogs () exhibit improved binding to hydrophobic pockets in enzymes compared to pyridazine () or isoxazole derivatives.
Ester Backbone Modifications :
- Ethyl/methyl esters (e.g., I-6230, 3j) generally show higher solubility than bulkier side chains like the target compound’s 2-oxo-pyrrole group, which may reduce bioavailability.
Antimicrobial vs. Anticancer Activity: Sulfonamide-furoate hybrids () target microbial enzymes, while phenethylamino-benzoates () are explored for cancer. The target compound’s dual sulfonamide-pyrrole structure suggests broad applicability.
Biological Activity
The compound [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate , also known by its CAS number 875130-34-0, is a synthetic organic molecule that integrates a pyrrole moiety with a benzoate structure. Its unique chemical properties suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its synthesis, biological activities, and relevant research findings.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 402.44 g/mol.
Structural Features
The compound features:
- A pyrrole ring , which is known for its role in various biological activities.
- A benzoate ester linked to a sulfonamide group, enhancing its potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrole Ring : This can be achieved through methods such as the Paal-Knorr synthesis, where a dicarbonyl compound reacts with an amine.
- Esterification : The pyrrole derivative is then esterified with 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid using standard Fischer esterification techniques.
Antimicrobial Activity
Research has indicated that compounds containing pyrrole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains and fungi, suggesting that it may also possess similar properties.
Anticonvulsant Activity
In related studies, compounds with similar structural motifs have been synthesized and evaluated for anticonvulsant activity. For example, derivatives like 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine were found effective in various seizure models, indicating that the pyrrole-containing compounds can influence neuronal excitability .
The proposed mechanism of action for this compound involves:
- Interaction with Enzymes and Receptors : The pyrrole moiety may facilitate hydrogen bonding and π-π interactions with biological macromolecules.
- Modulation of Lipophilicity : The sulfonamide group enhances membrane permeability, allowing the compound to effectively reach its target sites within cells.
Study on Anticonvulsant Properties
A notable study evaluated several pyrrole-based compounds for their anticonvulsant activity using models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results indicated that many derivatives exhibited significant protective effects against seizures, highlighting the therapeutic potential of pyrrole-containing structures in treating epilepsy .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The findings suggested that certain modifications to the benzoate structure could enhance antibacterial activity, making it a promising candidate for further development in antimicrobial therapies .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-methoxybenzoate | Methoxy group instead of sulfonamide | Moderate antibacterial activity |
| [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-chlorobenzoate | Chlorine substituent | Enhanced reactivity and potential antifungal activity |
| [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-hydroxybenzoate | Hydroxy group | Notable antioxidant properties |
Q & A
Q. What are the optimized multi-step synthetic routes for [compound], and how can reaction conditions be controlled to enhance yield and purity?
- Methodological Answer : The synthesis typically involves sequential acylation, sulfonation, and esterification. Key steps include:
- Acylation : Reacting pyrrole derivatives with ketone precursors under controlled temperatures (60–80°C) in dichloromethane (DCM) to form the 2-oxoethyl-pyrrole moiety.
- Sulfonation : Introducing the sulfonylamino group via refluxing with sulfonic acid derivatives (e.g., (E)-styrenesulfonyl chloride) in anhydrous conditions for 4–6 hours .
- Esterification : Coupling the intermediate with benzoate esters using carbodiimide-based coupling agents.
Optimization : Use column chromatography (silica gel, ethyl acetate/hexane) for purification. Monitor reaction progress via TLC and adjust solvent polarity to minimize byproducts .
Table 1 : Critical Parameters for Synthesis Optimization
| Step | Key Variables | Optimal Range | Impact on Yield/Purity |
|---|---|---|---|
| Acylation | Temperature, solvent | 60–80°C, DCM | Yield ↑ with temp control |
| Sulfonation | Reflux time, catalyst | 4–6h, H₂SO₄ | Purity ↑ with longer reflux |
| Esterification | Coupling agent concentration | 1.2–1.5 equivalents | Excess agent → byproducts ↓ |
Q. Which analytical techniques are most effective for characterizing the structural integrity of [compound], and how should conflicting spectral data be resolved?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify the pyrrole ring (δ 6.2–6.8 ppm), sulfonylamino group (δ 7.5–8.2 ppm), and ester carbonyl (δ 168–170 ppm). Compare with simulated spectra for validation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 425.5) .
- Infrared (IR) Spectroscopy : Identify sulfonamide (1320–1350 cm⁻¹) and ester C=O (1720 cm⁻¹) stretches.
Resolving Conflicts : Cross-validate using two-dimensional NMR (e.g., COSY, HSQC) to distinguish overlapping signals. Re-run analyses in deuterated DMSO to resolve solvent-induced shifts .
Advanced Research Questions
Q. How can researchers design experiments to investigate the enzyme inhibitory mechanisms of [compound], particularly in relation to its sulfonylamino and pyrrole moieties?
- Methodological Answer :
- Target Selection : Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, cyclooxygenase) .
- Kinetic Assays : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ). Vary substrate concentrations to determine competitive vs. non-competitive inhibition.
- Mutagenesis Studies : Engineer enzyme mutants (e.g., residue substitutions near the active site) to assess binding dependencies .
Key Consideration : Perform circular dichroism (CD) to monitor conformational changes in the enzyme upon inhibitor binding .
Q. What computational approaches are recommended for predicting the binding affinities of [compound] with biological targets, and how can these models be validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyrrole/sulfonyl groups and target residues. Prioritize docking poses with hydrogen bonds to catalytic residues .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).
Validation : Compare computational Kᵢ values with experimental IC₅₀ from enzyme assays. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What crystallographic methods are appropriate for elucidating the three-dimensional conformation of [compound], and how does molecular packing influence its reactivity?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., ethanol/water). Resolve structure at 0.8–1.0 Å resolution. Analyze hydrogen-bonding networks (e.g., N–H···O between pyrrole and sulfonyl groups) .
- Packing Analysis : Use Mercury software to identify π-π stacking (3.5–4.0 Å) between phenyl groups, which may stabilize the solid-state structure and reduce solubility .
Q. How should discrepancies in biological activity data between in vitro and cell-based assays be analyzed to determine structure-activity relationships?
- Methodological Answer :
- Comparative Dose-Response : Generate IC₅₀ curves in both systems. A >10-fold difference suggests poor membrane permeability or metabolic instability.
- Metabolite Profiling : Use LC-MS to identify degradation products in cell lysates. Modify the ester group (e.g., replace ethyl with methyl) to enhance stability .
- Molecular Dynamics : Simulate membrane permeability (logP) with SwissADME. Correlate with experimental PAMPA assay results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
